molecular formula C10H11NO3 B1610040 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid CAS No. 212578-38-6

4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

Cat. No. B1610040
M. Wt: 193.2 g/mol
InChI Key: SSVIRLKDUUXSTR-UHFFFAOYSA-N
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Description

“4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid” is a chemical compound with the empirical formula C8H9NO1. It is a derivative of benzoxazine, a class of heterocyclic organic compounds1.



Synthesis Analysis

The synthesis of several 3,4-dihydro-4-oxo-2-1,3-benzoxazine-carboxylic acids is described in the literature2. The acids resulted from hydrogen carbonate hydrolysis of their corresponding esters which were prepared by condensation of salicylamide with various aldehydes and ketones2. Another study describes the synthesis and biological evaluation of 4-phenylureido/thioureido-substituted 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazines3.



Molecular Structure Analysis

The molecular structure of “4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid” can be represented by the SMILES string CN1CCOc2cc(ccc12)S(Cl)(=O)=O4. Single-Crystal X-ray Diffraction (SC-XRD) is a common method used to analyze the crystal structure of such compounds5.



Chemical Reactions Analysis

The reactions of 3-methyl-3,4-dihydro-2H-1,4-benzoxazines with 2-methoxyisopentanoyl chloride were found to be more selective compared to the acylation with other studied propanoyl chlorides6. This fact was probably caused by the significant steric hindrance due to the isopropyl substituent in acyl chloride compared to the methyl group in reagents derived from propanoic acid6.



Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid” are not explicitly mentioned in the search results. However, a related compound, 3-甲基-3,4-二氢-2H-1,4-苯并噁嗪, has a melting point of 98-100°C and a boiling point of 165 °C (Press: 16 Torr). Its density is predicted to be 1.040±0.06 g/cm38.


Scientific Research Applications

Synthesis and Peptidomimetic Building Blocks 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid and its derivatives are extensively used in chemical synthesis. For instance, they serve as intermediates in the stereoselective synthesis of various carboxylic acids, carboxylates, and carboxamides. These compounds have been explored for their potential as peptidomimetic building blocks, which are important in the development of peptide-like molecules for therapeutic purposes (Hrast, Mrcina, & Kikelj, 1999).

Innovative Synthesis Methods New methods for synthesizing benzoxazine derivatives, including 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid, have been a focus of research. These methods often involve starting materials like 2-aminophenol and employ one-pot reactions to produce various benzoxazine derivatives, highlighting the flexibility and adaptability of these compounds in synthetic chemistry (詹淑婷, 2012).

Biocatalytic Applications The derivatives of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid have been used in lipase-catalyzed resolution studies. These studies involve understanding how enzymes like lipases can selectively catalyze the formation of specific enantiomers of a compound, which is crucial in the production of enantiomerically pure pharmaceuticals (Prasad et al., 2006).

Microwave-Catalyzed Synthesis Research has also delved into the microwave-catalyzed synthesis of benzoxazine derivatives. This approach significantly enhances the reaction rate and yield, demonstrating the efficacy of microwave irradiation in chemical synthesis, particularly for the production of pyrazol-5-ones (Dabholkar & Gavande, 2003).

Antibacterial Activity Some studies have explored the antibacterial properties of benzoxazine analogues. These compounds, synthesized from 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid and other derivatives, have shown promising results against various bacterial strains, highlighting their potential use in developing new antibacterial agents (Kadian, Maste, & Bhat, 2012).

Catalysis and Polymer Science The compound and its derivatives are also significant in polymer science. For example, its reaction with carboxylic acids and phenols as catalysts has been studied, contributing to our understanding of polymer curing processes and material science (Dunkers & Ishida, 1999).

Safety And Hazards

The safety and hazards associated with “4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid” are not explicitly mentioned in the search results. However, it’s important to handle all chemical substances with appropriate safety measures.


Future Directions

The future directions for “4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid” could involve further exploration of its biological activities and potential applications. For instance, given the reported inhibitory activity of benzoxazines on human DNA topoisomerase I7, further research could explore the potential of “4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid” and related compounds as anticancer agents.


Please note that this information is based on available resources and may not be fully comprehensive or up-to-date.


properties

IUPAC Name

4-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-11-6-9(10(12)13)14-8-5-3-2-4-7(8)11/h2-5,9H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSVIRLKDUUXSTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(OC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445683
Record name 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

CAS RN

212578-38-6
Record name 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AS Bourlot, I Sánchez, G Dureng… - Journal of medicinal …, 1998 - ACS Publications
Substituted 1,4-benzoxazines bearing an amino side chain at the 2-position were prepared and were found to have a moderate activity on intracellular calcium. Of the compounds …
Number of citations: 94 pubs.acs.org

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